molecular formula C22H23ClN4O2S B2539442 4-cyano-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride CAS No. 1216742-64-1

4-cyano-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride

Cat. No. B2539442
CAS RN: 1216742-64-1
M. Wt: 442.96
InChI Key: MEROMWMVPPXSCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-cyano-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C22H23ClN4O2S and its molecular weight is 442.96. The purity is usually 95%.
BenchChem offers high-quality 4-cyano-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-cyano-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Applications in Medicinal Chemistry

Benzothiazoles and their derivatives are noted for their broad spectrum of biological activities. For instance, compounds like 2-(thio)ureabenzothiazoles (TBT and UBT) have shown significance in medicinal chemistry, indicating potential as therapeutic agents. Notably, Frentizole, a UBT derivative, is utilized for treating rheumatoid arthritis and systemic lupus erythematosus. Moreover, UBTs such as Bentaluron and Bethabenthiazuron serve as commercial fungicides and herbicides, showcasing the chemical versatility and applicability of benzothiazole derivatives in medicinal and agricultural domains (Rosales-Hernández et al., 2022).

Synthetic Approaches and Biological Importance

The synthesis and biological importance of 2-(thio)ureabenzothiazoles highlight the chemical reactions of 2-aminobenzothiazoles (2ABTs) with various reagents, leading to a range of compounds with potential pharmacological activities. These synthetic methodologies provide a foundation for the development of new pharmacophores, suggesting that the structural motifs present in 4-cyano-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride could be explored for similar applications (Rosales-Hernández et al., 2022).

Environmental and Analytical Studies

Analytical methods for determining sugars in marine samples have employed derivatives like 3‐methyl‐2‐benzo thiazoline hydrazone hydrochloride (MBTH), indicating the role of benzothiazole-related compounds in environmental analysis. These methods, involving hydrolysis protocols and specific analytical techniques, reflect the utility of benzothiazole derivatives in understanding biogeochemical processes in aquatic environments (Panagiotopoulos & Sempéré, 2005).

properties

IUPAC Name

4-cyano-N-(6-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2S.ClH/c1-16-2-7-19-20(14-16)29-22(24-19)26(9-8-25-10-12-28-13-11-25)21(27)18-5-3-17(15-23)4-6-18;/h2-7,14H,8-13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEROMWMVPPXSCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)C4=CC=C(C=C4)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyano-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.